(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring. The process can be summarized as follows:
Condensation: Thiosemicarbazide reacts with an aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a catalyst to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A simpler analog of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one, lacking the hydrazone moiety.
Hydrazone derivatives: Compounds with similar hydrazone structures but different ring systems.
Uniqueness
The uniqueness of this compound lies in its combined thiazolidine and hydrazone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3OS |
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Molecular Weight |
219.27 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-15-10(12-9)13-11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14)/b11-6- |
InChI Key |
PYLFIXICMYGMMZ-WDZFZDKYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
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